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(S)-2-hydroxy-3-butenyl glucosinolate -

(S)-2-hydroxy-3-butenyl glucosinolate

Catalog Number: EVT-1588304
CAS Number:
Molecular Formula: C11H18NO10S2-
Molecular Weight: 388.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-2-hydroxy-3-butenyl glucosinolate, also known as epiprogoitrin, is a member of the glucosinolate family, which are sulfur-containing compounds found in various plants, particularly in the Brassicaceae family. These compounds are known for their role in plant defense and potential health benefits in humans. Glucosinolates are classified into three main categories based on their amino acid precursors: aliphatic, aromatic, and indole glucosinolates. (S)-2-hydroxy-3-butenyl glucosinolate specifically falls under the aliphatic category, derived from the amino acid methionine .

Source

(S)-2-hydroxy-3-butenyl glucosinolate is primarily sourced from cruciferous vegetables such as broccoli, Brussels sprouts, and kale. Its biosynthesis involves complex metabolic pathways that convert amino acids into glucosinolates through a series of enzymatic reactions. The presence of specific genes and enzymes plays a crucial role in determining the types and quantities of glucosinolates produced in these plants .

Classification

Glucosinolates can be classified based on their structural characteristics and biological functions:

  • Aliphatic Glucosinolates: Derived from methionine or branched-chain amino acids.
  • Aromatic Glucosinolates: Derived from phenylalanine and tyrosine.
  • Indole Glucosinolates: Derived from tryptophan.

(S)-2-hydroxy-3-butenyl glucosinolate is categorized as an aliphatic glucosinolate due to its structure and biosynthetic origin .

Synthesis Analysis

Methods

The biosynthesis of (S)-2-hydroxy-3-butenyl glucosinolate involves several key steps:

  1. Precursor Formation: The process begins with the amino acid methionine, which undergoes chain elongation to form a longer carbon chain.
  2. Core Structure Formation: Enzymes such as cytochrome P450s play a role in modifying the core structure of the glucosinolate.
  3. Side Chain Modification: The final step involves the addition of functional groups to form the specific glucosinolate structure.

Recent studies have highlighted the role of specific genes, such as BocODD1 and BocODD2, which are involved in converting 3-butenyl glucosinolate into (S)-2-hydroxy-3-butenyl glucosinolate through dioxygenase activity .

Technical Details

The enzymatic reactions are typically catalyzed by dioxygenases that require iron as a cofactor and 2-oxoglutarate as a substrate. These enzymes facilitate the incorporation of oxygen into organic substrates, leading to the formation of hydroxylated products like (S)-2-hydroxy-3-butenyl glucosinolate .

Molecular Structure Analysis

Structure

The molecular structure of (S)-2-hydroxy-3-butenyl glucosinolate consists of a thioglucose moiety attached to a hydroxylated alkenyl side chain. The general formula can be represented as C10_{10}H15_{15}N1_{1}O9_{9}S1_{1}.

Data

Key structural data include:

  • Molecular weight: Approximately 241 g/mol
  • Chemical formula: C10_{10}H15_{15}N1_{1}O9_{9}S1_{1}
  • Functional groups: Hydroxyl group (-OH), thioglucose group.
Chemical Reactions Analysis

Reactions

(S)-2-hydroxy-3-butenyl glucosinolate undergoes hydrolysis when exposed to myrosinase enzymes, leading to various bioactive products:

  1. Hydrolysis Products: The primary products include isothiocyanates and nitriles, depending on the presence of cofactors like epithiospecifier proteins.
  2. Degradation Pathways: The breakdown products can further react to form complex compounds that contribute to plant defense mechanisms and potential health benefits for humans .

Technical Details

The hydrolysis reaction is influenced by factors such as pH, temperature, and the presence of other proteins that can modulate enzyme activity. For instance, epithiospecifier proteins can shift the balance towards nitrile production rather than isothiocyanate formation .

Mechanism of Action

Process

The mechanism by which (S)-2-hydroxy-3-butenyl glucosinolate exerts its effects involves several biological pathways:

  1. Enzymatic Hydrolysis: Upon hydrolysis by myrosinase, it produces bioactive compounds that can induce phase II detoxification enzymes in human cells.
  2. Cellular Interaction: The resulting isothiocyanates have been shown to interact with cellular pathways involved in detoxification and anti-cancer activity.

Data

Research indicates that isothiocyanates derived from (S)-2-hydroxy-3-butenyl glucosinolate can activate nuclear factor erythroid 2-related factor 2 (Nrf2), leading to enhanced expression of antioxidant genes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow liquid or solid depending on concentration.
  • Solubility: Soluble in water due to its polar hydroxyl group.

Chemical Properties

  • Stability: Sensitive to heat and pH changes; stability decreases under acidic conditions.
  • Reactivity: Can undergo hydrolysis and other reactions depending on environmental conditions.

Relevant analyses indicate that variations in temperature and pH significantly affect the stability and reactivity of (S)-2-hydroxy-3-butenyl glucosinolate .

Applications

Scientific Uses

(S)-2-hydroxy-3-butenyl glucosinolate has garnered interest for its potential health benefits:

  1. Cancer Research: Studies suggest that its hydrolysis products may have anti-cancer properties by inducing apoptosis in cancer cells.
  2. Nutritional Studies: It is investigated for its role in enhancing human health through dietary intake from cruciferous vegetables.
  3. Plant Defense Mechanisms: Understanding its biosynthesis provides insights into plant resilience against pests and diseases.
Biosynthesis and Metabolic Pathways of Aliphatic Glucosinolates

Enzymatic Pathways in (S)-2-Hydroxy-3-Butenyl Glucosinolate Synthesis

(S)-2-Hydroxy-3-butenyl glucosinolate (progoitrin, PRO) is an aliphatic glucosinolate derived from methionine via a multi-step biosynthetic pathway. The initial step involves chain elongation, where methionine undergoes sequential condensation with acetyl-CoA to form dihomomethionine, catalyzed by methylthioalkylmalate synthase (MAM1/MAM3) [8] [5]. This elongated precursor is then oxidized by cytochrome P450 enzymes (CYP79F1/CYP79F2) to form the corresponding aldoxime. Subsequent conjugation with cysteine by CYP83A1 yields a thiohydroximate, which is sulfurylated by sulfotransferases (SOT16/18) to form the core glucosinolate structure [8].

The hydroxylation step at the C2 position is mediated by 2-oxoglutarate-dependent dioxygenases (2-ODDs), specifically BocODD1 and BocODD2 in Brassica species. These enzymes convert 3-butenyl glucosinolate (gluconapin) into PRO through stereospecific hydroxylation (Figure 1). Functional studies in Chinese kale (Brassica oleracea var. alboglabra) demonstrate that overexpression of BocODD1 or BocODD2 doubles PRO accumulation, while RNAi suppression reduces it by >50% [5].

Table 1: Key Enzymes in PRO Biosynthesis

EnzymeGeneFunctionCatalytic Product
Methylthioalkylmalate synthaseMAM1/MAM3Methionine chain elongationDihomomethionine
Cytochrome P450CYP79F1/F2Aldoxime formationMethionine-derived aldoxime
SulfotransferaseSOT16/18Sulfate transferDesulfo-PRO → PRO
2-Oxoglutarate-dependent dioxygenaseBocODD1/2C2 hydroxylation3-Butenyl glucosinolate → PRO

Genetic Regulation via QTL Mapping and RNA-Sequencing Insights

Quantitative Trait Locus (QTL) mapping has identified genomic regions controlling PRO accumulation. In Arabidopsis thaliana, the GSL-OH locus (chromosome 2) harbors the 2-ODD gene (At2g25450), which directly regulates PRO biosynthesis. Natural variants in this locus correlate with PRO levels across ecotypes [5]. Similarly, in Brassica napus, QTL analysis reveals three major loci (Gsl-H1, Gsl-H2, Gsl-H3) governing hydroxylation efficiency, explaining 15–28% of phenotypic variance in PRO content.

Transcriptional dynamics of BocODD genes are tissue-specific and environmentally responsive. In Chinese kale:

  • Expression is highest in roots (major PRO storage site), followed by leaves, flowers, and stems [5].
  • BocODD1/2 transcripts are induced by temperature extremes (4°C and 40°C), aligning with increased PRO levels under stress (Figure 2A).
  • MYB transcription factors bind to promoter elements of BocODD genes, modulating their expression in response to jasmonate signaling [5].

Table 2: QTL Traits Influencing PRO Accumulation

SpeciesQTL LocusLinked GenePhenotypic Effect
Arabidopsis thalianaGSL-OHAt2g25450 (2-ODD)PRO reduction in knockout mutants
Brassica napusGsl-H1BnaA02g2545022.8% variance in seed PRO
Brassica oleraceaBoGSL-H1BocODD12-fold PRO increase in overexpression lines

Role of Myrosinase in Hydrolytic Product Formation

Myrosinase (β-thioglucoside glucohydrolase, EC 3.2.1.147) catalyzes PRO hydrolysis upon tissue damage. This enzyme is compartmentalized in myrosin cells spatially separated from PRO-storing S-cells [9]. Hydrolysis follows a two-step mechanism:

  • Cleavage of the β-thioglucoside linkage, releasing D-glucose and an unstable aglycone.
  • Spontaneous rearrangement of the aglycone into bioactive products, influenced by pH and cofactors [3] [9].

The product profile is pH-dependent:

  • Neutral pH: Dominant formation of goitrin (a cyclic oxazolidine-2-thione), responsible for bitterness and anti-nutritional effects.
  • Acidic pH (e.g., gastric conditions): Nitrile derivatives (e.g., 1-cyano-2-hydroxy-3-butene) prevail [3] [6].
  • Ferrous ions/ESP: Promote epithionitrile formation [9].

Myrosinase kinetics in Brassica tissues show:

  • Substrate specificity: Higher affinity for sinigrin (aliphatic) than PRO (Km = 0.18 mM vs. 0.35 mM).
  • Ascorbate cofactor: Increases Vmax by >100-fold in Raphanus sativus myrosinase [3] [9].

Transport Mechanisms from Siliques to Seeds in Brassica Species

PRO translocation to seeds involves phloem-mediated transport of intact glucosinolates. Studies using Arabidopsis 35S::CYP79A1 plants (engineered to produce PRO) demonstrate:

  • Radiolabeled [¹⁴C]PRO applied to leaves is exported via phloem and accumulates in seeds within 24 hours (Figure 2B) [4].
  • UMAMIT exporters (UMAMIT29-31) facilitate PRO efflux from biosynthetic cells into the apoplast. Loss-of-function mutants show 70–90% reduced seed PRO [10].

A transporter cascade orchestrates seed loading:

  • Export: UMAMIT29-31 uniporters release PRO into the apoplast along electrochemical gradients.
  • Import: H⁺-coupled glucosinolate transporters (GTR1/GTR2) load PRO into phloem sieve elements.
  • Sequestration: GTRs import PRO from the phloem into seed coat endothelial cells [10].

In Brassica napus, maternal control of seed PRO is evidenced by:

  • PRO profiles in F1 hybrids matching the maternal parent.
  • Silique-specific GTR expression correlating with seed accumulation [4] [10].

Properties

Product Name

(S)-2-hydroxy-3-butenyl glucosinolate

IUPAC Name

[(E)-[(3S)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate

Molecular Formula

C11H18NO10S2-

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/p-1/b12-7+/t5-,6-,8-,9+,10-,11+/m1/s1

InChI Key

MYHSVHWQEVDFQT-QSKOKFRPSA-M

Synonyms

epi-progoitrin
epiprogoitrin
progoitrin
progoitrin, (S)-isomer
progoitrin, monopotassium salt

Canonical SMILES

C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O

Isomeric SMILES

C=C[C@H](C/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

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